![molecular formula C20H20N4O3S B2979737 2-(3-(2-甲氧基苯基)-2-氧代咪唑啉-1-基)-N-(2-甲基苯并[d]噻嗪-5-基)乙酰胺 CAS No. 1251546-17-4](/img/structure/B2979737.png)
2-(3-(2-甲氧基苯基)-2-氧代咪唑啉-1-基)-N-(2-甲基苯并[d]噻嗪-5-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the imidazolidinone and methylbenzothiazole groups could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the imidazolidinone and benzothiazole rings suggests a polycyclic structure, while the methoxy and acetamide groups are likely to add further complexity .科学研究应用
抗菌和抗真菌特性
2-(3-(2-甲氧基苯基)-2-氧代咪唑烷-1-基)-N-(2-甲基苯并[d]噻唑-5-基)乙酰胺,由于其复杂的结构,与噻唑烷酮和恶二唑衍生物具有相似性,而这些衍生物以其显著的抗菌特性而闻名。与所讨论的化学物质密切相关的罗丹宁-3-乙酸衍生物已显示出对多种细菌、分枝杆菌和真菌的有效抗菌活性。这些化合物对分枝杆菌表现出很高的功效,包括结核分枝杆菌,其中一些化合物的最低抑菌浓度 (MIC) 低至 8-16μM。对非结核分枝杆菌和革兰氏阳性菌(包括耐甲氧西林金黄色葡萄球菌 (MRSA))的活性尤为值得注意,这表明这些化合物在解决抗生素耐药性挑战方面的潜力 (Krátký、Vinšová 和 Stolaříková,2017)。
结构和合成研究
与 2-(3-(2-甲氧基苯基)-2-氧代咪唑烷-1-基)-N-(2-甲基苯并[d]噻唑-5-基)乙酰胺 相似的化合物的结构分析和合成揭示了它们开发新型抗菌和抗癌剂的潜力。相关的 (氧代噻唑烷-2-亚烷基)乙酰胺的晶体结构提供了对其分子框架的见解,促进了具有增强生物活性的衍生物的设计。此类结构研究对于理解这些化合物与生物靶标的相互作用机制以及优化其药理学特征至关重要 (Galushchinskiy、Slepukhin 和 Obydennov,2017)。
抗炎活性
含有与 2-(3-(2-甲氧基苯基)-2-氧代咪唑烷-1-基)-N-(2-甲基苯并[d]噻唑-5-基)乙酰胺 相似的结构基序的新型衍生物的合成已证明具有显着的抗炎活性。此类活性突出了这些化合物在治疗炎症性疾病中的潜在治疗应用,为进一步的药理学探索提供了基础 (Sunder 和 Maleraju,2013)。
未来方向
作用机制
Mode of Action
The compound’s mode of action is likely multifaceted due to its complex structure. It contains an imidazole ring, which is known to exhibit a broad range of chemical and biological properties . Additionally, it contains a benzothiazole ring, which has been associated with various biological activities .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its complex structure and potential for diverse interactions. Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Similarly, thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as well as its aromaticity, could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are likely diverse due to its potential for multiple interactions. Depending on the specific targets and pathways affected, the compound could have a range of effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility could be affected by the polarity of the environment, which could in turn influence its bioavailability and efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
属性
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-21-15-11-14(7-8-18(15)28-13)22-19(25)12-23-9-10-24(20(23)26)16-5-3-4-6-17(16)27-2/h3-8,11H,9-10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTTXESROSRDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

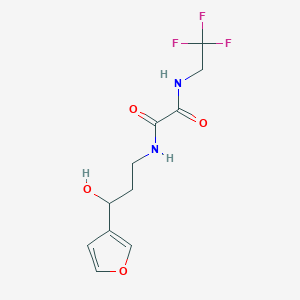
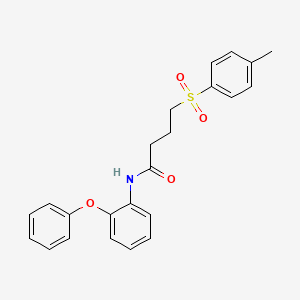
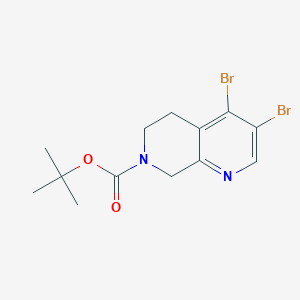
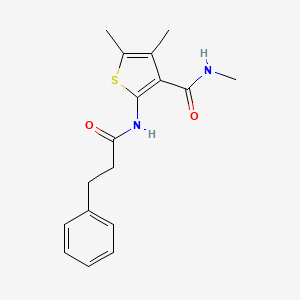
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2979661.png)
![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)
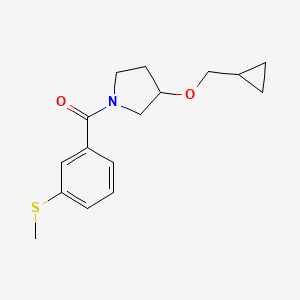

![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)

![methyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2979669.png)
![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)

